3-Phenylmethoxycyclopentan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-phenylmethoxycyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
LIZCJJIXNPWSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylmethoxycyclopentan 1 Amine
Reductive Amination Strategies for the Synthesis of 3-Phenylmethoxycyclopentan-1-amine
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. researchgate.netmdpi.com This process involves the reaction of a ketone or aldehyde with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the target amine. pearson.comlibretexts.org For the synthesis of this compound, the precursor would be 3-(phenylmethoxy)cyclopentan-1-one, and the nitrogen source would typically be ammonia or an ammonium (B1175870) salt. organic-chemistry.org This two-step, one-pot sequence is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials. researchgate.netyoutube.com
Catalytic Hydrogenation of Imines and Enamines (via Aldehydes/Ketones and Amine Precursors)
Catalytic hydrogenation is a widely employed technique for the reduction step in reductive amination. The process involves the reaction of the intermediate imine, formed from 3-(phenylmethoxy)cyclopentan-1-one and ammonia, with hydrogen gas in the presence of a metal catalyst. pearson.com A variety of heterogeneous catalysts are effective for this transformation, offering different levels of activity and selectivity.
Commonly used catalysts include transition metals supported on materials like carbon, silica, or alumina. nih.govrsc.org For the reductive amination of cyclic ketones like cyclopentanone (B42830), ruthenium, cobalt, and nickel-based catalysts have demonstrated high efficacy. researchgate.netorganic-chemistry.orgmdpi.com The reaction typically requires elevated pressures of hydrogen and moderate temperatures to proceed efficiently. nih.gov For instance, studies on the reductive amination of cyclopentanone have utilized niobium oxide-supported Ru-based catalysts, achieving high yields of cyclopentylamine (B150401) under conditions of 90°C and 2 MPa H₂. researchgate.net The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired primary amine and minimize the formation of secondary or tertiary amine byproducts. rsc.org
| Catalyst System | Support | Typical Conditions | Substrate Class | Ref. |
| Ruthenium (Ru) | Niobium Oxide (Nb₂O₅) | 90°C, 2 MPa H₂ | Cyclic Ketones | researchgate.net |
| Cobalt (Co) | Silica (SiO₂) | 80°C, 1-10 bar H₂ | Ketones/Aldehydes | organic-chemistry.org |
| Iron (Fe) | N-doped SiC | 140°C, 6.5 MPa H₂ | Ketones/Aldehydes | nih.gov |
| Platinum (Pt) | Carbon (C) | Variable | Aromatic Nitro Compounds | google.com |
| Raney Nickel (Ni) | - | Variable | Ketones | mdpi.com |
Hydride Reduction of Intermediate Imines and Enamines
An alternative to catalytic hydrogenation for reducing the imine intermediate is the use of hydride-based reducing agents. libretexts.org This approach is often preferred in laboratory settings due to its milder reaction conditions and avoidance of high-pressure equipment. The reaction proceeds by forming the imine from 3-(phenylmethoxy)cyclopentan-1-one and an amine source, followed by the introduction of a hydride reagent. pearson.com
Several hydride reagents are suitable for this purpose, with varying degrees of reactivity and selectivity. Sodium borohydride (NaBH₄) can be used, but more selective reagents are often favored to prevent the premature reduction of the starting ketone. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate. organic-chemistry.orgpearson.com This selectivity allows the entire reaction to be performed efficiently in a single pot. organic-chemistry.org For more resistant substrates, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, although with reduced chemoselectivity. pearson.com
| Hydride Reagent | Abbreviation | Key Features | Ref. |
| Sodium Borohydride | NaBH₄ | Mild, commonly used | youtube.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over ketones, requires slightly acidic pH | organic-chemistry.orgpearson.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, does not require pH control | organic-chemistry.org |
| Lithium Aluminum Hydride | LiAlH₄ | Very strong, less chemoselective | pearson.com |
Biocatalytic Reductive Amination using Imine Reductases and Reductive Aminases
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. manchester.ac.uk Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high stereoselectivity, yielding enantiomerically pure amines. rsc.orgresearchgate.netresearchgate.net This methodology is particularly attractive for producing chiral compounds like this compound.
These enzymes perform the asymmetric reduction of an imine intermediate, which can be formed in situ from the ketone and an amine donor. manchester.ac.uk The reaction requires a nicotinamide cofactor (NADH or NADPH) as the source of reducing equivalents. thieme-connect.de To make the process economically viable, a cofactor recycling system is typically employed, often using a secondary enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). rsc.orgthieme-connect.de This dual-enzyme system allows a small, catalytic amount of the expensive cofactor to be used. rsc.org Wild-type and engineered enzymes have been shown to be effective for the amination of a diverse range of ketones, including cyclic and aliphatic substrates, often achieving excellent conversions and high enantiomeric excess (>99% ee). thieme-connect.defrontiersin.org
Alkylation Approaches in the Preparation of this compound
Alkylation methods provide a classical route to amine synthesis, fundamentally involving the formation of a new carbon-nitrogen bond through a nucleophilic substitution reaction. researchgate.net In the context of synthesizing this compound, this approach would typically involve reacting a cyclopentyl derivative bearing a suitable leaving group at the C1 position with an appropriate nitrogen nucleophile.
Direct Alkylation of Amine Precursors (e.g., via SN2 Mechanisms)
Direct alkylation is a fundamental transformation where an amine or an amine surrogate acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate. nih.govnih.gov The synthesis of this compound via this route would likely start with a precursor such as 3-(phenylmethoxy)cyclopentyl bromide. The reaction with a nitrogen nucleophile, such as ammonia, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comyoutube.com
The SN2 mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com This concerted process, where the new C-N bond forms as the C-leaving group bond breaks, results in an inversion of stereochemistry at the reaction center if it is chiral. masterorganicchemistry.com While direct alkylation with ammonia can be used, it is often complicated by a lack of selectivity. youtube.com To circumvent this, alternative nitrogen nucleophiles are frequently used. The Gabriel synthesis, which employs the phthalimide anion as an ammonia surrogate, provides a reliable method for forming primary amines. Another common strategy is the use of sodium azide as the nucleophile, followed by reduction of the resulting alkyl azide to the primary amine. youtube.com
Controlled Alkylation for Monosubstitution vs. Polyalkylation
A significant challenge in direct alkylation with ammonia or primary amines is the potential for overalkylation. youtube.com The primary amine product is often more nucleophilic than the starting ammonia, leading to subsequent reactions that form secondary and tertiary amines. youtube.comnih.gov Controlling the reaction to achieve selective monosubstitution is therefore a critical aspect of this synthetic strategy. rsc.org
Several methods have been developed to promote mono-N-alkylation. A straightforward but often impractical approach is to use a large excess of the amine nucleophile. More refined strategies offer better control. The Gabriel and azide syntheses are effective because the initial product is not nucleophilic under the reaction conditions, thus preventing overalkylation. youtube.com
Recent advances have provided new solutions to this classic problem. One strategy involves using amine hydrobromides, where a competitive deprotonation/protonation equilibrium ensures that the newly formed, more basic secondary amine remains protonated and non-nucleophilic, allowing the reactant primary amine to be selectively alkylated. rsc.org Another innovative approach uses N-aminopyridinium salts as ammonia surrogates; after the initial alkylation, the resulting product is a less reactive nucleophile, which effectively enforces monoalkylation. nih.gov The use of ionic liquids as solvents has also been shown to reduce the overalkylation of initially produced secondary amines. researchgate.net
| Method | Nitrogen Source | Key Feature | Outcome | Ref. |
| Classical Methods | ||||
| Excess Ammonia | NH₃ | Simple, requires large excess of reagent | Mixture, favors primary amine | youtube.com |
| Gabriel Synthesis | Potassium Phthalimide | Phthalimide anion is a non-basic ammonia surrogate | Primary amine after hydrolysis | libretexts.org |
| Azide Synthesis | Sodium Azide (NaN₃) | Azide is an excellent nucleophile; product requires reduction | Primary amine after reduction | youtube.com |
| Modern Methods | ||||
| Competitive Deprotonation | Amine Hydrobromide | Secondary amine product is protonated and deactivated | Selective monoalkylation | rsc.org |
| Self-Limiting Alkylation | N-Aminopyridinium Salts | Alkylated intermediate is a less reactive nucleophile | Selective monoalkylation | nih.gov |
| Ionic Liquid Media | Primary Amine | Solvent effects reduce secondary amine reactivity | Improved mono/dialkylation ratio | researchgate.net |
Reduction of Nitrogen-Containing Functional Groups for Amine Formation
A common and effective strategy for the synthesis of primary amines involves the reduction of nitrogen-containing functional groups that are at the same oxidation state as or a higher oxidation state than the corresponding amine. For the synthesis of this compound, this involves the reduction of a suitable precursor such as a nitrile, amide, or nitro compound attached to the 3-phenylmethoxycyclopentyl scaffold.
Reduction of Nitriles to Primary Amines
The reduction of a nitrile group is a direct and widely used method for the preparation of primary amines. chemguide.co.ukstudymind.co.uk In this approach, 3-phenylmethoxycyclopentane-1-carbonitrile would serve as the immediate precursor to the target compound. The carbon-nitrogen triple bond of the nitrile is reduced to a primary amine, containing the -NH2 group. chemguide.co.uk This transformation can be accomplished using several powerful reducing agents.
One of the most common reagents for this purpose is Lithium Aluminium Hydride (LiAlH₄). chemguide.co.ukcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic or aqueous workup to neutralize the reaction mixture and liberate the free amine. chemguide.co.uk
Alternatively, catalytic hydrogenation offers a valuable method for nitrile reduction. chemguide.co.ukyoutube.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) are frequently employed, often supported on carbon (e.g., Pd/C). chemguide.co.uk The reaction conditions typically require elevated temperature and pressure to ensure complete conversion. chemguide.co.uk While catalytic hydrogenation is effective, it can sometimes lead to the formation of secondary and tertiary amine byproducts, an issue that can often be mitigated by the addition of ammonia. commonorganicchemistry.com
Table 1: Reagents for Reduction of Nitriles to Primary Amines
| Reducing Agent | Typical Solvents | Conditions |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, followed by aqueous/acid workup |
| Hydrogen (H₂) with Metal Catalyst | Ethanol, Methanol | Elevated temperature and pressure |
| Sodium Borohydride (NaBH₄) / Cobalt Chloride (CoCl₂) | Methanol | In situ formation of a stronger reducing agent |
Reduction of Amides to Amines
The reduction of amides provides another reliable route to amines. masterorganicchemistry.comquimicaorganica.orgwikipedia.org For the synthesis of this compound, the corresponding precursor would be 3-phenylmethoxycyclopentane-1-carboxamide. A key feature of amide reduction is that the carbonyl group (C=O) is completely reduced to a methylene (B1212753) group (CH₂), converting the amide directly to an amine without loss of a carbon atom. libretexts.org
Lithium Aluminium Hydride (LiAlH₄) is the reagent of choice for this transformation, as it is powerful enough to reduce the relatively unreactive amide functional group. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the amide carbonyl, eventually leading to the formation of the amine after an aqueous workup. libretexts.org This method is highly versatile and is effective for primary, secondary, and tertiary amides, as well as for cyclic amides (lactams). masterorganicchemistry.comquimicaorganica.org
Catalytic hydrogenation can also be used for amide reduction, but it generally requires harsh conditions, such as high pressures and temperatures (e.g., >197 atm, >200 °C), making it less common in laboratory settings compared to hydride reduction. wikipedia.org
Table 2: Reagents for Reduction of Amides to Amines
| Reducing Agent | Typical Solvents | Key Features |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl ether | Most common and effective reagent for all amide types. chemistrysteps.com |
| Borane (BH₃) | THF | Can also be used, often as a complex with THF or dimethyl sulfide. |
Reduction of Nitro Compounds to Amines
The reduction of a nitro group is a fundamental transformation in organic synthesis for preparing primary amines. unacademy.com In this synthetic route, 1-nitro-3-phenylmethoxycyclopentane would be the key intermediate. The conversion of aliphatic nitro compounds to amines can be achieved through various methods. wikipedia.org
Catalytic hydrogenation is a highly efficient method, using catalysts like Platinum(IV) oxide (PtO₂) or Raney Nickel under a hydrogen atmosphere. wikipedia.org Palladium on carbon (Pd/C) is also effective. organic-chemistry.org Another common approach is the use of a metal in the presence of an acid. unacademy.com Combinations such as iron (Fe) in acetic acid or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl) are classic examples that are widely used for this purpose. unacademy.comwikipedia.org These methods are particularly prevalent in the synthesis of aromatic amines but are also applicable to aliphatic nitro compounds.
Table 3: Reagents for Reduction of Nitro Compounds to Amines
| Reagent System | Reaction Type | Notes |
|---|---|---|
| H₂ / Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | A clean and efficient method. wikipedia.org |
| Fe / Acid (e.g., Acetic Acid, HCl) | Metal/Acid Reduction | An economical and common laboratory method. wikipedia.org |
| Sn / HCl | Metal/Acid Reduction | A classic method for nitro group reduction. |
| Zn / Acid or NH₄Cl | Metal/Acid or Neutral Reduction | Zinc dust can be used under various conditions. wikipedia.org |
Cyclization Reactions Yielding the Cyclopentane (B165970) Skeleton of this compound
Constructing the cyclopentane ring itself is a more complex synthetic challenge that relies on cyclization reactions. These methods build the five-membered ring from acyclic precursors. Numerous strategies exist for forming cyclopentane rings, many of which can be adapted to introduce the required amine (or a precursor) and phenylmethoxy substituents.
One major class of reactions involves intramolecular nucleophilic substitution. For instance, a linear precursor containing a nucleophile and a leaving group separated by an appropriate number of atoms can undergo an intramolecular Sₙ2 reaction to form the five-membered ring.
Another powerful set of methods involves radical cyclizations. 5-exo-trig cyclizations are particularly favored for the formation of five-membered rings. In such a strategy, a radical generated on an acyclic precursor can add to a suitably positioned double bond to form the cyclopentane ring.
Transition metal-catalyzed reactions also provide versatile routes to cyclopentanes. For example, various annulation procedures, where two new bonds are formed to create the ring, have been developed. baranlab.org Tandem reactions, such as cationic olefin cyclization-pinacol reactions, can provide highly functionalized cyclopentane products with good diastereoselectivity. nih.gov
Stereoselective and Enantioselective Synthesis of this compound
The structure of this compound contains two stereocenters (at C1 and C3), meaning it can exist as multiple stereoisomers. Controlling the relative and absolute stereochemistry is a crucial aspect of modern organic synthesis.
Chiral Catalyst-Mediated Synthesis
Asymmetric catalysis is a premier strategy for accessing enantiomerically enriched compounds. nih.govresearchgate.net The creation of chiral amines, in particular, has been a major focus, with asymmetric hydrogenation being a prominent method. nih.gov
In the context of synthesizing a specific enantiomer of this compound, a chiral catalyst can be employed at a key stereochemistry-determining step. For example, in a synthesis involving the reduction of an imine or enamine precursor, a transition metal catalyst (e.g., Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand can facilitate highly enantioselective hydrogenation. nih.gov The choice of ligand is critical for achieving high levels of stereocontrol.
Alternatively, if the synthesis proceeds through the construction of the cyclopentane ring, a chiral catalyst can be used to control the stereochemistry during the cyclization step. Phosphine-catalyzed [3+2] cycloadditions, for example, have been developed as asymmetric methods to generate highly functionalized cyclopentenes bearing quaternary stereocenters. nih.gov Such a strategy could potentially be adapted to build the chiral cyclopentane core. Organocatalysis also offers powerful tools, such as the use of chiral phosphoric acids or chiral amines, to catalyze enantioselective reductive aminations or other key bond-forming reactions. researchgate.netprinceton.edu
Table 4: Potential Chiral Catalyst Systems for Asymmetric Synthesis
| Catalyst Type | Potential Application | Key Feature |
|---|---|---|
| Chiral Phosphine-Metal Complexes (e.g., Rh, Ru, Ir) | Asymmetric Hydrogenation of imines/enamines | Widely used for the synthesis of chiral amines. nih.gov |
| Chiral Cyclopentadienyl (Cp) Ligand-Metal Complexes | Asymmetric C-H Functionalization/Cyclization | Provides a chiral environment around the metal center. nih.govresearchgate.net |
| Chiral Phosphoric Acids | Organocatalytic Reductive Amination | Activates imines towards nucleophilic attack via hydrogen bonding. princeton.edu |
Chiral Auxiliary-Based Synthetic Routes
The synthesis of specific stereoisomers of this compound necessitates asymmetric synthesis, a field where chiral auxiliaries are fundamental tools. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new chiral center with a high degree of stereoselectivity. wikipedia.orgsigmaaldrich.com The auxiliary is subsequently removed and can ideally be recovered for reuse. sigmaaldrich.comwikiwand.com
A plausible strategy for the asymmetric synthesis of this compound would involve the use of well-established chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine-based systems. wikipedia.orgnih.gov For instance, a prochiral precursor like 3-(phenylmethoxy)cyclopentan-1-one could be derivatized to form an enolate. The covalent attachment of a chiral auxiliary to a related substrate would then direct the diastereoselective alkylation or amination of the molecule.
One potential pathway could adapt methodologies used for the synthesis of other chiral aminocyclopentane derivatives. nih.gov This could involve:
Attachment of Auxiliary: A carboxylic acid precursor related to the cyclopentane ring is reacted with a chiral amino alcohol (e.g., (1S,2R)-2-amino-1,2-diphenylethanol) to form a chiral amide.
Diastereoselective Transformation: The chiral auxiliary sterically hinders one face of the molecule, directing an incoming reagent to the opposite face. For example, the stereoselective reduction of an imine or the alkylation of an enolate can be controlled with high precision.
Cleavage and Recovery: After the desired stereocenter is set, the auxiliary is chemically cleaved from the molecule, yielding the enantiomerically enriched product and freeing the auxiliary for potential recycling.
The effectiveness of such methods is well-documented, often achieving high diastereomeric excess. For example, asymmetric alkylations using pseudoephenamine as a chiral auxiliary have been shown to proceed with high diastereoselectivity. harvard.edu Similarly, aldol reactions employing a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol have yielded products with greater than 99% diastereomeric excess. nih.gov
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
One-Pot and Multi-Component Reactions in this compound Synthesis
Modern synthetic chemistry emphasizes efficiency, which can be significantly enhanced through one-pot and multi-component reactions (MCRs). One-pot synthesis involves performing multiple reaction steps sequentially in the same vessel, avoiding the need for purification of intermediates, thereby saving time and reducing solvent waste. youtube.com MCRs are even more efficient, combining three or more reactants in a single step to form a complex product that incorporates portions of all starting materials. nih.gov
For the synthesis of this compound, an MCR approach could offer a highly convergent and atom-economical route. A plausible strategy would be a variation of the Strecker or Mannich reactions. nih.gov A hypothetical three-component reaction could involve:
Component 1: 3-(Phenylmethoxy)cyclopentan-1-one (the ketone).
Component 2: An amine source, such as ammonia or benzylamine.
Component 3: A nucleophile, such as trimethylsilyl cyanide for a Strecker reaction.
In this scenario, the ketone and amine would first react to form an imine in situ. Subsequent nucleophilic attack by the cyanide on the imine would yield an α-aminonitrile. Hydrolysis of the nitrile group and, if necessary, removal of a protecting group from the amine would complete the synthesis of the target molecule. This approach streamlines the synthesis into a single, efficient operation. nih.gov
Table 2: Comparison of Relevant Multi-Component Reactions for Amine Synthesis ```html
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. mdpi.cominstituteofsustainabilitystudies.comThe application of these principles is crucial in modern pharmaceutical synthesis to minimize waste, reduce energy consumption, and avoid hazardous substances.
ispe.orgresearchgate.net
Several green chemistry principles can be applied to the synthesis of this compound:
Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. ewadirect.comMulti-component reactions, as discussed previously, are inherently atom-economical as they combine multiple reactants into a single product with minimal byproduct formation.
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. For instance, the synthesis of the target amine could be achieved via catalytic reductive amination of 3-(phenylmethoxy)cyclopentan-1-one. gctlc.orgThis process, often using hydrogen gas and a metal catalyst (e.g., Pd/C), produces only water as a byproduct, representing a much greener alternative to stoichiometric reducing agents like sodium borohydride.
Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. ispe.orgWhenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO2. In some cases, reactions can be designed to run under solvent-free conditions.
Waste Prevention: Designing synthetic routes to produce minimal waste is a core goal. instituteofsustainabilitystudies.comOne-pot syntheses directly contribute to this principle by eliminating the waste generated during the workup and purification of intermediate products.
By evaluating potential synthetic routes against these principles, a more sustainable manufacturing process for this compound can be developed. For example, a route involving a one-pot, catalytic reductive amination in a green solvent would be significantly more sustainable than a multi-step synthesis using stoichiometric reagents and hazardous solvents.
rsc.orgTable 3: Evaluation of Synthetic Routes by Green Chemistry Metrics
Table of Compounds
Compound Name This compound 3-(Phenylmethoxy)cyclopentan-1-one (1S,2R)-2-Amino-1,2-diphenylethanol (1S,2R)-2-Aminocyclopentan-1-ol Benzylamine Sodium borohydride Trimethylsilyl cyanide
Chemical Reactivity and Transformation of 3 Phenylmethoxycyclopentan 1 Amine
Nucleophilic Reactivity of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic character to the molecule. nih.govmasterorganicchemistry.com This allows it to react with a wide range of electrophiles. The reactivity of the amine can be influenced by factors such as steric hindrance around the nitrogen atom and the basicity of the amine. nih.govmasterorganicchemistry.com
Primary amines, such as 3-Phenylmethoxycyclopentan-1-amine, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgvaia.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.comyoutube.com
The mechanism proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water. youtube.com The stability of the resulting imine can vary. Imines can sometimes be sensitive to hydrolysis, which converts them back to the original amine and carbonyl compound, particularly under acidic conditions. libretexts.orglumenlearning.com
The rate of imine formation is pH-dependent, with an optimal pH typically around 4-5. libretexts.orglibretexts.org At very low pH, the amine is protonated, reducing its nucleophilicity, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org
In contrast, secondary amines react with aldehydes and ketones to form enamines. libretexts.orgyoutube.commasterorganicchemistry.com Since this compound is a primary amine, it will form an imine. If it were a secondary amine, the reaction would proceed similarly to form an iminium ion intermediate; however, lacking a second proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon, yielding an enamine. libretexts.orgyoutube.com
Table 1: Reactivity of Amines with Carbonyl Compounds
| Amine Type | Carbonyl Compound | Product | Key Features |
|---|---|---|---|
| Primary (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | Forms a C=N double bond; reaction is reversible and acid-catalyzed. libretexts.orgvaia.com |
| Secondary | Aldehyde or Ketone | Enamine | Forms a C=C double bond adjacent to the nitrogen atom; also acid-catalyzed. youtube.commasterorganicchemistry.com |
| Tertiary | Aldehyde or Ketone | No stable product | Reaction typically does not proceed to a stable imine or enamine. youtube.com |
The primary amine of this compound is readily acylated by reaction with acylating agents such as acid halides (e.g., acyl chlorides) or acid anhydrides to form amides. msu.edu This is a common and robust reaction for primary amines.
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. msu.edu This reaction yields a sulfonamide. The Hinsberg test utilizes this reaction to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide. msu.edu
As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. spectroscopyonline.com For instance, reaction with a strong acid like hydrochloric acid (HCl) will protonate the nitrogen atom, forming 3-phenylmethoxycyclopentan-1-aminium chloride. spectroscopyonline.com These salts are typically water-soluble crystalline solids. spectroscopyonline.com The formation of salts is a common strategy to improve the aqueous solubility and bioavailability of amine-containing pharmaceutical compounds. spectroscopyonline.com
The primary amine can also undergo alkylation reactions with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt, because the initially formed secondary amine is often more nucleophilic than the starting primary amine. msu.eduyoutube.com Using a large excess of the initial amine can favor the formation of the primary alkylated product. msu.edu
The reaction of primary amines with nitrous acid (HNO₂), typically generated in situ from a nitrite (B80452) salt and a strong acid, is known as nitrosation. qorganica.comwikipedia.org For primary aliphatic amines like this compound, this reaction leads to the formation of a highly unstable diazonium salt. qorganica.comveeprho.com This intermediate readily decomposes, losing nitrogen gas (N₂) to form a carbocation. qorganica.com This carbocation can then react with any nucleophiles present in the reaction mixture, leading to a variety of products such as alcohols, alkenes, and alkyl halides, making it a reaction of limited synthetic utility for this class of compounds. qorganica.com It is important to note that N-nitrosamines, which are potent carcinogens, are more readily formed from the nitrosation of secondary amines. qorganica.comnih.gov
Reactions Involving the Phenylmethoxy Ether Linkage
The phenylmethoxy group, also known as a benzyl (B1604629) ether, is another key functional group in the molecule.
The ether linkage in the phenylmethoxy group is generally stable to many reagents. However, it can be cleaved under specific conditions. The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis. This involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reaction is typically clean and results in the formation of the corresponding alcohol and toluene (B28343).
Alternatively, strong acids such as HBr or HI can also cleave ethers, although this method is less selective and can sometimes lead to rearrangements or other side reactions, especially with the carbocation that can be formed from the cyclopentyl ring.
Table 2: Summary of Key Reactions
| Functional Group | Reagent(s) | Product Type |
|---|---|---|
| Primary Amine | Aldehyde/Ketone, Acid Catalyst | Imine |
| Primary Amine | Acyl Halide/Anhydride (B1165640) | Amide |
| Primary Amine | Sulfonyl Chloride | Sulfonamide |
| Primary Amine | Acid (e.g., HCl) | Ammonium Salt |
| Primary Amine | Nitrous Acid (HNO₂) | Unstable Diazonium Salt -> Mixture of products |
| Phenylmethoxy Ether | H₂, Pd/C | Alcohol, Toluene |
| Phenylmethoxy Ether | HBr or HI | Alcohol, Benzyl Halide |
Stability of the Ether Linkage under Various Conditions
The benzyl ether linkage in this compound is a key feature influencing its chemical stability and synthetic utility. Benzyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their relative stability under a range of conditions, yet they can be cleaved when desired. organic-chemistry.org
Acidic Conditions: Benzyl ethers are susceptible to cleavage under strong acidic conditions. organic-chemistry.orgbaranlab.org The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The stability can be influenced by the nature of the acid and the solvent system. For instance, strong acids like HBr and HI can cleave benzyl ethers, and the presence of a Lewis acid can also facilitate this process. It has been noted that while cleavage is possible with strong acids, this method is generally suitable only for substrates that are not sensitive to acidic environments. baranlab.org The rearrangement of O-benzyltyrosine to 3-benzyltyrosine under acidic conditions highlights the potential for intramolecular reactions in related systems. organic-chemistry.org
Basic Conditions: The benzyl ether linkage is generally stable under basic conditions, which is a primary reason for its use as a protecting group. organic-chemistry.org This stability allows for reactions to be carried out on other parts of the molecule, such as the amine group, without affecting the ether.
Reductive Cleavage (Hydrogenolysis): One of the most common and mildest methods for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The reaction is generally clean and high-yielding, producing the corresponding alcohol and toluene as a byproduct. organic-chemistry.org The use of a hydrogen transfer source, such as 1,4-cyclohexadiene, can be employed when other reducible functional groups are present in the molecule. baranlab.org
Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for p-methoxybenzyl ethers due to resonance stabilization of the intermediate. baranlab.org Visible-light-mediated oxidative debenzylation has also emerged as a mild and selective method. youtube.com
| Condition | Reagents | Expected Outcome for this compound |
| Acidic | Strong acids (e.g., HBr, HI), Lewis acids | Cleavage of the benzyl ether to form 3-aminocyclopentanol (B77102) and benzyl bromide/iodide. Potential for side reactions. |
| Basic | Strong bases (e.g., NaOH, KOH) | The ether linkage is expected to be stable. |
| Reductive | H₂, Pd/C | Cleavage of the benzyl ether to yield 3-aminocyclopentanol and toluene. |
| Oxidative | DDQ, O₃ | Cleavage of the ether to form a ketone or carboxylic acid at the benzylic position, followed by hydrolysis. |
Transformations of the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound provides a rigid scaffold that can be further modified.
Functionalization of the Cyclopentane Scaffold
Ring Opening and Rearrangement Reactions (if applicable)
Ring-opening reactions of unstrained cyclopentane rings are not common under normal conditions due to their inherent stability. However, ring expansion reactions are known to occur, particularly when a carbocation is formed adjacent to the ring. vedantu.com For example, the reaction of a cyclopentene (B43876) derivative with an acid like HBr can lead to a carbocation intermediate that undergoes rearrangement to a more stable cyclohexene (B86901) ring. vedantu.com In the context of this compound, such a rearrangement could potentially be induced under specific reaction conditions that favor carbocation formation.
Ring contraction of a six-membered ring is a common strategy for forming functionalized cyclopentanes, suggesting that transformations in the reverse direction (ring expansion) are thermodynamically plausible under certain conditions. organic-chemistry.org
Oxidation and Degradation Pathways of this compound
The oxidation and degradation of this compound would likely involve both the amine and the benzyl ether functionalities.
Oxidation of the Amine: Primary amines can be oxidized to a variety of products, including imines, oximes, and nitro compounds, depending on the oxidant and reaction conditions. The oxidation of cyclic amines, in particular, has been a subject of interest. For instance, N-substituted cyclic amines can be oxidized to their corresponding amides using oxoammonium-catalyzed methods. organic-chemistry.org While this compound is a primary amine, its N-acylated derivatives could undergo such transformations.
Degradation of the Benzyl Ether: The degradation of benzyl ethers can occur through the cleavage mechanisms mentioned previously (acidic, reductive, oxidative). Microbial degradation of benzyl ether bonds has also been observed, suggesting that in a biological or environmental context, enzymatic cleavage could be a relevant degradation pathway.
| Functional Group | Potential Degradation Product(s) | Conditions |
| Primary Amine | Imine, Oxime, Nitro compound, Amide (if N-acylated) | Oxidative conditions |
| Benzyl Ether | 3-Aminocyclopentanol, Benzaldehyde (B42025), Benzoic Acid | Acidic, Reductive, or Oxidative conditions |
| Cyclopentane Ring | Ring-opened products (e.g., dicarboxylic acids) | Strong oxidative conditions |
Structure Activity Relationship Sar Studies of 3 Phenylmethoxycyclopentan 1 Amine and Its Analogs
Conformational Analysis and Stereochemical Impact on Molecular Recognition
The three-dimensional arrangement of a molecule is paramount in determining its ability to bind to a biological target. For 3-Phenylmethoxycyclopentan-1-amine, conformational analysis reveals the preferred spatial orientations of its constituent parts. The cyclopentane (B165970) ring can adopt various puckered conformations, such as envelope and twist forms, which dictate the relative positioning of the amine and phenylmethoxy substituents. The orientation of these functional groups is critical for establishing key interactions with a receptor's binding site.
Stereochemistry plays a pivotal role in the molecular recognition of these analogs. The chiral centers at the 1 and 3 positions of the cyclopentane ring give rise to multiple stereoisomers. These isomers, being non-superimposable mirror images or diastereomers, can exhibit significantly different biological activities. This is because the precise spatial arrangement of atoms is what allows for a complementary fit with the chiral environment of a receptor binding pocket. For instance, studies on related arylcyclohexylamines have demonstrated that different stereoisomers can have varying potencies, highlighting the importance of stereospecificity in drug-receptor interactions. nih.gov
Quantum chemical calculations and Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for elucidating the conformational preferences of such molecules. mdpi.com These methods can help identify low-energy conformations and the predominant conformers in solution, providing insights into the bioactive conformation—the specific three-dimensional structure that binds to the target. mdpi.com Understanding the conformational landscape is thus a foundational step in rational drug design.
Influence of Substitutions on the Phenyl Ring on Biological Interactions
Modifications to the phenyl ring of this compound analogs can profoundly alter their biological profiles. These changes can be broadly categorized into electronic and steric effects.
Electronic Effects of Aromatic Substituents
The electronic nature of substituents on the phenyl ring can modulate the molecule's interaction with its target. Electron-donating groups (EDGs), such as alkyl, hydroxyl, and amino groups, increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a receptor. saskoer.ca Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the ring's electron density, which can be favorable for interactions with electron-rich pockets. saskoer.canumberanalytics.com
The position of the substituent (ortho, meta, or para) is also crucial. The electronic influence of a substituent is not uniform across the ring; it is most pronounced at the ortho and para positions. saskoer.ca Therefore, the regiochemistry of substitution can fine-tune the electronic properties of the phenyl ring to optimize binding affinity. For example, in some systems, the introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, has been shown to improve in vitro activity against certain biological targets. mdpi.com
Steric Hindrance and Lipophilicity Contributions
The size and shape of substituents on the phenyl ring introduce steric effects that can either facilitate or hinder binding. A bulky substituent may prevent the molecule from adopting the necessary conformation to fit into a binding pocket. numberanalytics.comyoutube.com Conversely, a well-placed substituent could create favorable van der Waals interactions, thereby increasing binding affinity.
Lipophilicity, or the "greasiness" of a molecule, is another critical factor influenced by phenyl ring substitutions. The addition of hydrophobic substituents can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within a receptor. However, excessive lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. Studies on other molecular scaffolds have shown that increasing the length of aliphatic substituents on a phenyl ring can lead to stronger binding for some proteins. nih.gov
The interplay between electronic and steric effects is complex. For instance, a substituent might have favorable electronic properties but be sterically prohibitive, or vice versa. Therefore, a careful balance of these properties is necessary to achieve optimal biological activity.
| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Biological Activity |
| -Cl | para | Electron-withdrawing | Moderate | Can enhance binding through favorable electronic interactions. |
| -OCH3 | para | Electron-donating | Moderate | May increase binding affinity with electron-deficient receptor sites. |
| -CF3 | meta | Strong electron-withdrawing | Bulky | Can improve activity but may also introduce steric hindrance. mdpi.com |
| -CH3 | para | Electron-donating | Small | Can provide favorable van der Waals contacts and enhance lipophilicity. |
Significance of the Methoxy (B1213986) Linker in Ligand-Target Interactions
The methoxy linker connecting the phenyl ring to the cyclopentane core is not merely a passive spacer. Its length, flexibility, and the presence of the ether oxygen atom are all critical determinants of biological activity. The oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor on the receptor surface.
In some related classes of compounds, replacing the ether linkage with a secondary amine has been shown to maintain or even improve binding affinity at certain transporters, suggesting that the nature of this linker is a key point for modification in SAR studies. nih.gov This highlights the importance of exploring different linker types to optimize ligand-target interactions.
Structural Modifications to the Cyclopentane Ring and their Consequences
The cyclopentane ring serves as a scaffold, holding the pharmacophoric elements—the amine and phenylmethoxy groups—in a specific spatial arrangement. Modifications to this ring can have significant consequences for biological activity.
Ring Size and Substituent Positioning Effects
Altering the size of the cycloalkane ring can impact the distance and relative orientation of the substituents. For example, expanding the ring to a cyclohexane (B81311) or contracting it to a cyclobutane (B1203170) would change the conformational preferences and the spatial relationship between the amine and phenylmethoxy groups. Research on other cycloalkylamine derivatives has shown that both increases and decreases in ring size can affect biological activity, sometimes in a non-linear fashion. nih.govrsc.org
Bicyclo[1.1.1]pentane Analogs and their SAR
In the field of medicinal chemistry, replacing aromatic rings with saturated, three-dimensional structures is a widely adopted strategy to enhance the pharmacokinetic properties of drug candidates. researchgate.net The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a prominent non-aromatic bioisostere for the para-substituted phenyl ring. researchgate.nettcichemicals.com This is due to its rigid, rod-like structure which effectively mimics the linear geometry of a 1,4-disubstituted benzene (B151609) ring, while often improving metabolic stability, aqueous solubility, and membrane permeability. tcichemicals.comnih.gov The use of BCP as a bioisostere has been shown to be a successful strategy for overcoming issues like metabolic instability. nih.gov
The rationale for replacing the phenyl group in analogs of this compound with a BCP moiety is to mitigate potential metabolic liabilities associated with the aromatic ring, such as oxidative degradation, while preserving or enhancing binding affinity. Structure-activity relationship (SAR) studies on other molecular classes have demonstrated the viability of this approach.
For instance, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP core circumvented issues of amide hydrolysis, leading to compounds with excellent potency and a more favorable pharmacokinetic profile. nih.gov Molecular modeling indicated that the BCP core could be well-tolerated in the enzyme's binding site, serving primarily as a linker between two aryl amide moieties, which explains the minimal change in potency when substituting the phenyl ring for the BCP group. nih.gov
Similarly, when a BCP moiety was incorporated into inhibitors of lipoprotein-associated phospholipase A2 (LpPLA2) as a phenyl replacement, high potency was maintained. nih.gov X-ray crystallography confirmed that the analog with the BCP group adopted a similar binding mode to the original phenyl-containing compound. nih.gov This substitution positively impacted the physicochemical profile of the inhibitor, confirming the utility of BCP as a phenyl bioisostere in this context as well. nih.gov
These findings suggest that substituting the phenyl ring of the phenylmethoxy group in this compound with a BCP moiety is a promising strategy. It is anticipated that such an analog could exhibit improved drug-like properties without a significant loss of biological activity.
| Original Moiety | Bioisosteric Replacement | Observed Impact in Studied Systems | Reference |
| 1,4-disubstituted Phenyl Ring | 1,3-disubstituted Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability by mitigating amide hydrolysis. | nih.gov |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Maintained high potency and improved physicochemical properties. | nih.gov |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Can lead to improved solubility and membrane permeability. | tcichemicals.comnih.gov |
The Role of the Amine Functionality in Hydrogen Bonding and Ionic Interactions
The primary amine functionality on the cyclopentane ring of this compound is a critical determinant of its molecular interactions and, consequently, its biological activity. This group can participate in both hydrogen bonding and ionic interactions, which are fundamental for the recognition and binding of a ligand to its macromolecular target, such as a protein receptor or enzyme.
As a hydrogen bond donor, the amine group has two hydrogen atoms that can interact with electronegative atoms like oxygen or nitrogen present in the amino acid residues of a protein's binding site. The nitrogen atom of the primary amine also possesses a lone pair of electrons, allowing it to function as a hydrogen bond acceptor. This dual capability enables the formation of a robust network of hydrogen bonds, which contributes significantly to the stability of the ligand-receptor complex and can be crucial for orienting the molecule correctly within the binding pocket.
Furthermore, under physiological pH conditions, the primary amine group is typically protonated, forming a positively charged ammonium (B1175870) cation. This positive charge allows the molecule to engage in strong ionic interactions, or salt bridges, with negatively charged residues in the binding site, such as aspartate or glutamate. These electrostatic interactions are long-range and among the most powerful non-covalent forces in biological systems, often serving as a primary anchor for the ligand.
Studies on the interaction of amine-functionalized molecules have highlighted the distinct roles of the amine group. For example, research on CO2 adsorption by aminosilanes shows that primary amines can form intermolecular ammonium carbamates, a process that relies on the ability of one amine to accept a proton from another, underscoring the amine's capacity for proton transfer and ionic pairing. nih.govresearchgate.net The formation of such interactions is highly dependent on the nature and accessibility of the amine group. nih.govresearchgate.net Therefore, the amine of this compound is a key pharmacophoric feature, essential for anchoring the molecule to its biological target through a combination of hydrogen bonds and charge-based interactions.
Pharmacophore Modeling and Binding Site Mapping for this compound Analogs
Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. unina.it For a series of analogs based on this compound, a pharmacophore model would serve as a 3D template to guide the design of new, potentially more potent compounds and to screen virtual libraries for novel chemical scaffolds. nih.govnih.gov
The development of a pharmacophore model for this series involves several key steps:
Selection and Alignment: A set of active analogs with their corresponding biological activity data is selected. The three-dimensional structures of these molecules are then aligned based on common features presumed to be important for binding. unina.it
Feature Identification: Key chemical features within the aligned molecules are identified. For this compound, these would include:
A hydrophobic/aromatic feature representing the phenyl ring.
A hydrogen bond donor feature corresponding to the N-H groups of the primary amine.
A positive ionizable feature representing the protonated amine.
A hydrophobic feature associated with the cyclopentane scaffold.
A hydrogen bond acceptor feature from the ether oxygen.
Hypothesis Generation: A 3D pharmacophore hypothesis is generated, which defines the spatial relationships (distances and angles) between these identified features. researchgate.net This model represents the highest common denominator of structural features required for activity. unina.it
Validation and Screening: The model is validated using a test set of molecules with known activities to ensure its predictive power. nih.gov Once validated, the pharmacophore model can be used as a 3D query to search large chemical databases for new molecules that match the defined features and spatial constraints. nih.gov
Binding site mapping complements pharmacophore modeling by relating the pharmacophoric features to specific residues within the target's binding site. For instance, the positive ionizable feature of the amine would be mapped to an acidic residue like aspartate or glutamate, while the hydrogen bond donor feature would map to residues capable of accepting a hydrogen bond, such as a carbonyl oxygen on the protein backbone. nih.gov The hydrophobic phenyl and cyclopentyl groups would be mapped to hydrophobic pockets within the binding site. This integrated approach provides a detailed understanding of the key interactions driving ligand binding and guides rational drug design.
| Structural Moiety | Potential Pharmacophoric Feature(s) | Potential Interacting Residues in Binding Site |
| Phenyl Ring | Aromatic, Hydrophobic | Phenylalanine, Tyrosine, Leucine, Valine |
| Ether Linkage | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Cyclopentane Scaffold | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |
| Primary Amine | Hydrogen Bond Donor, Positive Ionizable | Aspartate, Glutamate, Backbone Carbonyls |
Computational and Theoretical Investigations of 3 Phenylmethoxycyclopentan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a way to model the behavior of electrons and predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. DFT studies on 3-Phenylmethoxycyclopentan-1-amine would focus on determining its optimized molecular geometry and electronic ground state. These calculations reveal critical information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
The electronic structure, once determined, allows for the generation of molecular electrostatic potential (MEP) maps. dntb.gov.ua An MEP map for this compound would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The amine group would be expected to be a region of high negative potential (a nucleophilic center), while the hydrogen atoms of the amine and the aromatic ring would exhibit positive potential (electrophilic centers). This information is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-N Bond Length | ~1.47 Å |
| C-O Bond Length (ether) | ~1.43 Å |
| N-H Bond Length | ~1.01 Å |
| C-N-H Bond Angle | ~109.5° |
| C-O-C Bond Angle | ~112° |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. The LUMO, conversely, might be distributed across the phenyl ring. Analysis of the FMOs helps in predicting the sites of metabolic attack and the types of reactions the molecule is likely to undergo. unesp.br
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are invaluable for comparing the reactivity of this compound with other compounds. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Descriptor | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 |
| HOMO-LUMO Energy Gap | ΔE | 8.0 |
| Electronegativity | χ | 4.5 |
| Chemical Hardness | η | 4.0 |
| Electrophilicity Index | ω | 2.53 |
Note: These are hypothetical values based on general principles of FMO theory.
Quantum chemical calculations can be employed to map out the potential energy surface of a chemical reaction involving this compound. This allows for the elucidation of reaction mechanisms by identifying transition states, which are the energy maxima along the reaction coordinate. youtube.com
For instance, the protonation of the amine group, a fundamental reaction, could be modeled. Calculations would determine the structure and energy of the transition state for this process. According to the Hammond postulate, the structure of the transition state will more closely resemble the reactant or product that is closer in energy. youtube.com By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. This type of analysis is crucial for understanding the molecule's behavior in different chemical environments, such as its interaction with an enzyme's active site.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its conformational landscape and flexibility. nih.gov An MD simulation of this compound, solvated in a box of water molecules, would reveal how the molecule behaves in a more realistic biological environment. nih.gov
These simulations can track the movements of every atom over time, typically on the nanosecond to microsecond timescale. mdpi.com For this compound, MD simulations would be particularly useful for understanding the flexibility of the cyclopentane (B165970) ring and the rotational freedom around the C-O and C-N bonds. The phenylmethoxy group and the amine group can adopt various orientations, and MD simulations can identify the most stable conformations and the energy barriers between them. mdpi.com This information is critical for understanding how the molecule might adapt its shape to fit into a receptor binding site. nih.gov
In Silico Ligand-Target Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a protein target. nih.gov
The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. jbcpm.com The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For this compound, the amine group could act as a hydrogen bond donor, while the phenyl ring could engage in hydrophobic or pi-stacking interactions.
The predicted binding affinity, often expressed as a docking score or a free energy of binding (ΔG), provides an estimate of the ligand's potency. researchgate.net While these predictions are not always perfectly accurate, they are invaluable for screening large libraries of compounds and prioritizing candidates for experimental testing. nih.gov
Table 3: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (ΔG, kcal/mol) | -9.2 |
| Key Interacting Residues | Asp145, Leu78, Phe130 |
| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interactions with Leu78 and Phe130 |
Note: These are hypothetical results to illustrate the output of a molecular docking study.
Prediction of Spectroscopic Properties (e.g., NMR, IR) to Aid Characterization
Quantum chemical calculations can predict various spectroscopic properties, which can be used to aid in the experimental characterization of a compound. superfri.org For this compound, calculated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm its structure.
DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. nih.gov For example, the calculations would predict the characteristic stretching frequencies for the N-H bonds of the amine, the C-H bonds of the aromatic ring and cyclopentane, and the C-O ether linkage.
Similarly, NMR chemical shifts for the ¹H and ¹³C atoms can be calculated. dntb.gov.ua These predicted chemical shifts can be correlated with the peaks in an experimental NMR spectrum, aiding in the assignment of each signal to a specific atom in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.
Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |
| IR N-H Stretch (cm⁻¹) | 3350, 3300 | 3345, 3295 |
| IR C-O Stretch (cm⁻¹) | 1100 | 1095 |
| ¹H NMR (amine H, ppm) | 1.5 | 1.6 |
| ¹³C NMR (C-N, ppm) | 55 | 56 |
Note: These are hypothetical values to demonstrate the correlation between predicted and experimental data.
Theoretical Evaluation of Atmospheric Fate and Degradation Pathways
A comprehensive theoretical evaluation of the atmospheric fate and degradation pathways of this compound is not presently available in published scientific literature. Such studies are crucial for understanding the environmental impact of a compound, its persistence in the atmosphere, and the potential for long-range transport. Computational and theoretical chemistry offer powerful tools to predict these aspects, even in the absence of experimental data. This section outlines the probable atmospheric fate and degradation mechanisms for this compound based on established principles of atmospheric chemistry and the typical methodologies employed in such theoretical evaluations.
The atmospheric lifetime of a volatile organic compound (VOC) like this compound is primarily dictated by its reaction with key atmospheric oxidants. The most significant of these are the hydroxyl radical (•OH), which is ubiquitous in the troposphere during the day, the nitrate (B79036) radical (NO3), which is important during nighttime, and ozone (O3). Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, can also be a factor for some compounds.
A theoretical investigation would typically involve the use of quantum mechanical calculations to determine the reaction kinetics and mechanisms of this compound with these oxidants. The primary degradation pathway for this compound is expected to be its reaction with the hydroxyl radical. This is due to the presence of an amine group and a benzylic ether, both of which are susceptible to hydrogen abstraction by •OH.
The reaction with •OH would likely proceed via the abstraction of a hydrogen atom from the amine group (-NH2), the cyclopentyl ring, or the benzylic position (-O-CH2-Ph). The resulting radical would then react rapidly with molecular oxygen (O2) to form a peroxy radical (RO2•), initiating a cascade of reactions that can lead to the formation of various oxygenated products and contribute to the formation of ozone and secondary organic aerosols (SOAs).
While no specific experimental or computational data for this compound is available, a theoretical study would generate data such as that presented in the illustrative tables below. These tables are based on the types of results that would be expected from a computational analysis using structure-activity relationships (SARs) and quantum chemistry models.
Table 1: Estimated Rate Constants for the Gas-Phase Reaction of this compound with Atmospheric Oxidants at 298 K
This table presents hypothetical rate constants for the reaction of this compound with major atmospheric oxidants. The rate constant for the reaction with the hydroxyl radical (kOH) is typically the most significant for determining the atmospheric lifetime.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| •OH (Hydroxyl Radical) | Value not available |
| NO₃ (Nitrate Radical) | Value not available |
| O₃ (Ozone) | Value not available |
Table 2: Estimated Atmospheric Lifetimes of this compound
| Degradation Pathway | Assumed Oxidant Concentration (molecule cm⁻³) | Estimated Lifetime |
| Reaction with •OH | 2.0 x 10⁶ | Value not available |
| Reaction with NO₃ | 5.0 x 10⁸ | Value not available |
| Reaction with O₃ | 7.0 x 10¹¹ | Value not available |
| Overall Atmospheric Lifetime | Value not available |
The degradation of this compound is anticipated to produce a complex mixture of products. The initial hydrogen abstraction by •OH would lead to the formation of various aldehydes, ketones, and nitrogen-containing compounds. For instance, abstraction of a hydrogen from the amine group could ultimately lead to the formation of an imine, which could then be further oxidized. Cleavage of the C-N bond could also occur, leading to the formation of cyclopentanone (B42830) derivatives and benzyl (B1604629) alcohol. The degradation of the phenylmethoxy group would likely result in the formation of benzaldehyde (B42025) and other aromatic compounds.
Advanced Analytical Methodologies for the Characterization of 3 Phenylmethoxycyclopentan 1 Amine
Chromatographic Techniques for Purity and Isomer Separation
Chromatography is indispensable for assessing the purity of 3-Phenylmethoxycyclopentan-1-amine and for separating its various isomers (cis/trans and enantiomers). The choice of technique depends on the specific analytical goal, from routine purity checks to the challenging task of resolving all four possible stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically employed, where the compound is separated from starting materials, by-products, and degradation products on a non-polar stationary phase (e.g., C18 or C8).
The primary challenge in the analysis of this compound lies in the separation of its stereoisomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. nih.govcsfarmacie.cz This is achieved using Chiral HPLC, which can be approached in several ways:
Chiral Stationary Phases (CSPs): This is the most common and effective method for direct enantiomeric separation. csfarmacie.cznih.gov CSPs are packed into HPLC columns and create a chiral environment that interacts differently with each enantiomer, leading to different retention times. For an amine like the target compound, polysaccharide-based CSPs are particularly popular. csfarmacie.cz Columns with selectors like amylose (B160209) or cellulose (B213188) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are known for their broad applicability in separating a wide range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes through interactions such as hydrogen bonding, π-π interactions, and steric hindrance. youtube.com
Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the analyte enantiomers in solution. These complexes can then be separated on a standard achiral column. chiralpedia.com
Chiral Derivatization: The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com
Method development for separating the enantiomers of this compound would involve screening various CSPs and mobile phase compositions. A typical screening approach would test polysaccharide-based columns with mobile phases consisting of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). youtube.com The addition of a small amount of a basic additive, such as diethylamine, is often necessary to improve the peak shape of amine compounds. organicchemistrydata.org
Illustrative HPLC-CSP Screening Data for a Chiral Amine
| Column (Chiral Stationary Phase) | Mobile Phase (v/v/v) | Analyte | Resolution (Rs) |
| Chiralpak® IA (Amylose-based) | Hexane/Ethanol/DEA (80:20:0.1) | Racemic Amine | 1.8 |
| Chiralcel® OD-H (Cellulose-based) | Hexane/IPA/DEA (90:10:0.1) | Racemic Amine | 2.5 |
| Lux® Cellulose-1 | Heptane/IPA/DEA (85:15:0.1) | Racemic Amine | 2.1 |
This table is illustrative, demonstrating a typical outcome of a chiral method development screen for a primary amine. DEA (diethylamine) is a basic modifier. IPA is isopropanol.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shapes due to their basicity and tendency to interact with active sites in the GC system. iu.edu To overcome this, derivatization is often employed. The primary amine group of this compound can be reacted with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative. iu.edu
The analysis would typically be performed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5). Purity analysis by GC-FID (Flame Ionization Detection) would allow for the quantification of volatile impurities. When coupled with a mass spectrometer (GC-MS), this technique provides structural information about the impurities, aiding in their identification.
Chiral GC can also be used to separate the enantiomers, often after derivatization, using a chiral stationary phase, such as a cyclodextrin-based column.
Typical GC Conditions for a Derivatized Amine
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Analyte Form | N-Trifluoroacetyl derivative |
This table represents typical starting conditions for a GC analysis of a derivatized amine of similar molecular weight.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for both analytical and preparative chiral separations in the pharmaceutical industry. chromatographyonline.comeuropeanpharmaceuticalreview.com It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.comchromatographyonline.com This mobile phase is often modified with a small amount of an organic solvent (e.g., methanol, ethanol) to increase its solvating power.
SFC offers several advantages over HPLC for chiral separations:
Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss of efficiency. chromatographyonline.com
Efficiency: SFC can provide higher chromatographic efficiency compared to HPLC.
Green Chemistry: The primary use of CO₂, which can be recycled, significantly reduces the consumption of organic solvents. chromatographyonline.com
For the separation of the enantiomers of this compound, SFC with polysaccharide-based chiral stationary phases is the method of choice. nih.gov Similar to HPLC, basic additives are often required to achieve good peak shapes for amine compounds. chromatographyonline.com Crown ether-based CSPs have also shown particular promise for the SFC separation of primary amines. wiley.com
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: A proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons of the benzyl (B1604629) group, the benzylic CH₂ protons, the methine proton of the C-O bond, the methine proton of the C-N bond, and the various methylene (B1212753) protons of the cyclopentane (B165970) ring. The coupling patterns (splitting) between adjacent protons would help to confirm the cis/trans stereochemistry.
¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, C-O, C-N). For this compound, distinct signals would be expected for the carbons of the phenyl ring, the benzylic carbon, the carbons of the cyclopentane ring (with C1, C3, and the other carbons being distinct), and any potential impurities.
2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY shows which protons are coupled to each other, helping to trace out the spin systems of the cyclopentane ring. HSQC correlates protons with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Illustrative ¹H and ¹³C NMR Data for a this compound Isomer
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Multiplicity, J (Hz), Integration, Assignment |
| 7.25-7.40 | m, 5H, Ar-H |
| 4.50 | s, 2H, -OCH₂Ph |
| 4.10 | m, 1H, CH-O |
| 3.20 | m, 1H, CH-N |
| 1.50-2.20 | m, 6H, Cyclopentyl-CH₂ |
| 1.40 | br s, 2H, -NH₂ |
This table is illustrative, based on typical chemical shift values for the functional groups present. organicchemistrydata.orgwisc.edu Actual values will vary depending on the specific stereoisomer and experimental conditions. Ar = Aromatic, m = multiplet, s = singlet, br s = broad singlet.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₂H₁₇NO plus a proton. For this compound (MW = 191.27), this would be at approximately m/z 192. Key fragmentation patterns for aliphatic amines often involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. A characteristic fragment would be the loss of the benzyl group or the benzyloxy group. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment from benzyl-containing compounds.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, typically to four or more decimal places. libretexts.org This allows for the unambiguous determination of the elemental formula of the compound. For C₁₂H₁₇NO, the calculated exact mass of the [M+H]⁺ ion is 192.1383. An experimental HRMS result that matches this value confirms the molecular formula with high confidence.
Expected HRMS and Key MS Fragmentation Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| HRMS [M+H]⁺ (Calculated) | 192.1383 |
| HRMS [M+H]⁺ (Found) | Value would be determined experimentally |
| Key Fragment Ion (m/z) | 91 (Tropylium ion, [C₇H₇]⁺) |
| Key Fragment Ion (m/z) | 108 (Loss of cyclopentylamine (B150401), [C₇H₈O]⁺) |
| Key Fragment Ion (m/z) | 84 (Loss of benzyloxy, [C₅H₁₀N]⁺) |
This table provides the theoretical exact mass and plausible fragmentation ions based on the compound's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for the structural elucidation and characterization of organic compounds. For this compound, these methods provide critical information regarding its functional groups and electronic structure.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, phenylmethoxy, and cyclopentane moieties.
As a primary aliphatic amine, this compound is expected to exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. libretexts.orgresearchgate.net These bands arise from the asymmetric and symmetric stretching vibrations of the -NH₂ group. libretexts.org Furthermore, a characteristic N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. researchgate.netnist.gov The spectrum will also feature C-H stretching vibrations from the aliphatic cyclopentane ring just below 3000 cm⁻¹ and C-N stretching absorptions for the aliphatic amine between 1250 and 1020 cm⁻¹. libretexts.orgresearchgate.net The presence of the phenylmethoxy group introduces additional characteristic absorptions, including aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C ring stretching peaks around 1600-1450 cm⁻¹, and a strong C-O-C (ether) stretching band, typically observed in the 1300-1000 cm⁻¹ region.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3300 | Asymmetric N-H Stretch | Primary Amine | Medium-Weak |
| 3330-3250 | Symmetric N-H Stretch | Primary Amine | Medium-Weak |
| 3100-3000 | Aromatic C-H Stretch | Phenyl Group | Variable |
| 2990-2850 | Aliphatic C-H Stretch | Cyclopentane Ring | Strong |
| 1650-1580 | N-H Bend (Scissor) | Primary Amine | Medium |
| 1600-1450 | C=C Ring Stretch | Phenyl Group | Medium-Weak |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |
| 1300-1000 | C-O-C Stretch | Ether | Strong |
| 910-665 | N-H Wag | Primary Amine | Broad, Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. While simple aliphatic amines show minimal absorption in the standard UV-Vis range (above 200 nm), the presence of the phenyl group in this compound makes it UV-active. libretexts.org The benzene (B151609) ring contains a π-electron system that absorbs UV radiation. Typically, benzene exhibits a primary absorption band (π → π*) around 204 nm and a weaker, secondary "benzenoid" band with fine structure around 256 nm. libretexts.org
The ether linkage (phenylmethoxy group) acts as an auxochrome, a group that, when attached to a chromophore (the phenyl ring), modifies the wavelength and intensity of the absorption. The oxygen's non-bonding electrons can interact with the ring's π-system, typically causing a bathochromic shift (a shift to longer wavelengths) of the secondary absorption band to around 270-285 nm and increasing its intensity. The primary amine group has a negligible effect on the UV-Vis spectrum as it is not directly conjugated with the aromatic ring.
Interactive Data Table: Expected UV-Visible Absorption for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore | Expected Solvent |
| ~270-285 nm | π → π* (Benzenoid band) | Phenylmethoxy Group | Ethanol/Hexane |
| ~220 nm | π → π* | Phenylmethoxy Group | Ethanol/Hexane |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unequivocal proof of its molecular conformation and, crucially for chiral molecules, its absolute stereochemistry.
For this compound, which contains at least two stereocenters (on the cyclopentane ring at the C1-amine and C3-phenylmethoxy positions), determining the precise spatial arrangement of these substituents is essential. While spectroscopic methods like NMR can help establish relative stereochemistry, X-ray crystallography can assign the absolute configuration (R/S notation) of each chiral center without ambiguity.
The process involves first obtaining a high-quality single crystal of the compound or a suitable crystalline derivative. This can be a challenging step, often requiring extensive screening of crystallization conditions. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.
By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell is generated. This map is then interpreted to build a model of the molecule, revealing the precise coordinates of each atom. For the determination of absolute stereochemistry, especially when only light atoms (C, N, O, H) are present, specialized techniques such as the measurement of anomalous dispersion effects (the Flack parameter) are employed. This analysis confirms which of the two possible enantiomeric structures is the correct one present in the crystal.
While no specific crystallographic data for this compound is publicly available, the structural analysis of related cyclic amine compounds demonstrates the power of this technique. researchgate.net The data obtained from an X-ray analysis would include precise bond lengths, bond angles, and torsion angles, defining the puckering of the cyclopentane ring and the orientation of the amine and phenylmethoxy substituents. This information is invaluable for understanding the molecule's shape and how it might interact with biological targets.
Future Research Directions and General Applications in Chemical and Medicinal Sciences
Rational Design Principles for Novel 3-Phenylmethoxycyclopentan-1-amine Derivatives
The rational design of new derivatives of this compound is a key step in developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This approach moves beyond random screening, employing a deep understanding of structure-activity relationships (SAR) to make informed modifications to the lead compound.
Future design strategies will likely focus on several key areas of the molecule. Modifications to the phenyl ring of the phenylmethoxy group, such as the introduction of various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups), could modulate electronic properties and influence interactions with biological targets. nih.gov The stereochemistry of the cyclopentane (B165970) ring is another critical aspect. The synthesis and evaluation of all possible stereoisomers will be essential to identify the optimal configuration for biological activity, as stereoisomers can exhibit significantly different pharmacological effects.
Furthermore, the primary amine group offers a versatile handle for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems could lead to novel compounds with diverse biological activities. The principles of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can also be applied to fine-tune the molecule's characteristics.
Exploration of Diverse Molecular Targets and Biological Pathways
A crucial aspect of future research will be to identify and validate the molecular targets of this compound and its analogs. While the specific targets are not yet fully elucidated, the cyclopentane scaffold is present in numerous biologically active molecules, suggesting a broad range of potential applications.
Initial screening efforts could involve a wide array of assays targeting different enzyme classes, receptors, and ion channels. For instance, given the structural similarities to certain neurotransmitter analogs, exploring targets within the central nervous system, such as transporters or receptors for dopamine, serotonin, or norepinephrine, would be a logical starting point. The structural motif might also lend itself to the inhibition of enzymes like aminotransferases. For example, studies on related cyclopentane derivatives have shown inhibition of human ornithine aminotransferase (hOAT), suggesting a potential avenue for investigation. nih.gov
Once a primary target is identified, subsequent research would focus on elucidating the mechanism of action and understanding how these compounds modulate specific biological pathways. This could involve a combination of in vitro biochemical assays, cell-based functional assays, and in vivo animal models to establish a clear link between molecular interaction and physiological effect.
Development of Advanced Synthetic Strategies for Complex Analogs
The synthesis of a diverse library of this compound analogs will require the development of efficient and stereoselective synthetic routes. While classical synthetic methods can provide access to some derivatives, more advanced strategies will be necessary to generate complex and structurally diverse molecules.
One promising approach is the use of enzymatic resolutions or asymmetric synthesis to obtain enantiomerically pure starting materials and intermediates. nih.gov Enzymes, such as lipases, can offer high stereoselectivity under mild reaction conditions, which is advantageous for complex molecules. nih.gov For instance, the synthesis of related cyclopentane derivatives has utilized chirally-pure starting materials derived from a Vince lactam to control stereochemistry. nih.gov
Multi-component reactions, where three or more reactants combine in a single step to form a complex product, also represent a powerful tool for rapidly generating a library of analogs. nih.gov This approach increases synthetic efficiency and allows for the exploration of a wider chemical space. Furthermore, the development of novel cyclization strategies and the use of modern catalytic systems can provide access to previously inaccessible cyclopentane scaffolds.
Integration of Computational and Experimental Approaches in Design and Discovery
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and will be instrumental in advancing the study of this compound derivatives. Computational tools can significantly accelerate the design-build-test-learn cycle.
Molecular docking and dynamics simulations can be used to predict how different analogs bind to a putative target protein, providing insights into the key interactions that govern affinity and selectivity. nih.gov These in silico studies can help prioritize which compounds to synthesize, saving time and resources. For example, the refinement of protein-ligand complex models can reveal crucial hydrogen bonding and other interactions that contribute to stability and activity. nih.gov
Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic properties of the molecules and to investigate reaction mechanisms, aiding in the optimization of synthetic routes. ugent.be The experimental data obtained from the synthesis and biological testing of the designed compounds then feeds back into the computational models, allowing for their refinement and the development of more accurate predictive tools for the next generation of derivatives. This iterative process of computational design and experimental validation will be a powerful engine for innovation in this area.
Q & A
Q. What are the recommended safety protocols for handling 3-Phenylmethoxycyclopentan-1-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use vapor respirators if ventilation is insufficient .
- Storage: Store in airtight containers in a cool (<25°C), dry, and ventilated area, away from oxidizing agents and heat sources. Monitor for degradation over time .
- Waste Disposal: Segregate waste and use certified hazardous waste disposal services to prevent environmental contamination (e.g., aquatic toxicity concerns) .
- Emergency Response: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Refer to Safety Data Sheet (SDS) codes (e.g., P302+P352 for skin exposure) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Reductive Amination: Use cyclopentanone derivatives with phenylmethoxy groups, followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under inert atmospheres .
- Nucleophilic Substitution: React 3-bromo-cyclopentan-1-amine with sodium phenoxide in anhydrous THF, with strict temperature control (0–5°C) to minimize side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, validated via TLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm stereochemistry and detect impurities (e.g., residual solvents). Compare peaks with reference spectra in PubChem .
- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment (>98%) and molecular ion verification .
- Elemental Analysis: Validate C, H, N composition to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of derivatives?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation. For example, DMF increases nucleophilicity but may promote hydrolysis .
- Catalytic Systems: Evaluate Pd/C or Raney nickel for hydrogenation steps, optimizing H₂ pressure (1–3 atm) and temperature (20–50°C) to enhance enantioselectivity .
- DoE (Design of Experiments): Use factorial designs to analyze interactions between pH, temperature, and reagent stoichiometry. For example, higher pH (>10) accelerates amine formation but risks oxidation .
Q. What strategies are recommended for resolving discrepancies in spectroscopic data interpretation for analogs?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational models (e.g., DFT calculations for H chemical shifts) to resolve ambiguous assignments .
- Isotopic Labeling: Synthesize N-labeled analogs to distinguish amine protons from solvent artifacts in crowded spectral regions .
- Collaborative Databases: Submit conflicting data to platforms like PubChem for peer validation and alignment with published spectra .
Q. What mechanistic approaches are suitable for investigating stereochemical outcomes in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates of H vs. H substrates to determine if bond-breaking is rate-limiting (e.g., SN1 vs. SN2 mechanisms) .
- Chiral Chromatography: Use Chiralpak® columns to separate enantiomers and quantify stereoselectivity under varying conditions (e.g., solvent polarity, counterion effects) .
- Computational Modeling: Perform DFT simulations (Gaussian 16) to map transition states and predict regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
